(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Description
Properties
IUPAC Name |
(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGASJUMDXLFAS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol derivatives typically involves:
- Starting from methoxy-substituted phenols (such as 2-methoxyphenol or 6-methoxyphenol derivatives)
- Formation of an epoxide intermediate (oxirane)
- Acid-catalyzed ring opening to form chlorohydrins
- Subsequent cyclization and hydrolysis steps to yield the dihydrobenzopyran alcohol.
This approach is practical, cost-effective, and amenable to stereochemical control depending on the reagents and conditions used.
Detailed Preparation Procedure
One well-documented method, adapted for the (4S) isomer, involves the following steps:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxidation of 2-methoxyphenol to form oxirane intermediate | Peracid or suitable epoxidizing agent | Formation of 2-methoxyphenol oxirane |
| 2 | Acidic ring-opening of oxirane to chlorohydrin | Acidic aqueous medium (e.g., HCl) | Formation of chlorohydrin intermediate |
| 3 | Acylation of chlorohydrin | Acetyl chloride or acetic anhydride | Formation of acetylated intermediate |
| 4 | Cyclization in presence of Lewis acid catalyst | Stannic chloride (SnCl4) | Formation of benzopyran ring system |
| 5 | Hydrolysis of acetyl group | Aqueous base or acid hydrolysis | Yields 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol |
This sequence allows for control of stereochemistry at the 4-position, favoring the (4S) configuration under optimized conditions.
Alternative Synthetic Routes
Reduction of 6-methoxychroman-4-one:
The corresponding chroman-4-one (ketone) derivative can be stereoselectively reduced to the (4S)-alcohol using chiral reducing agents or catalytic hydrogenation under chiral catalyst influence. This method is useful for obtaining high enantiomeric purity.Asymmetric Catalysis:
Employing chiral catalysts in the cyclization or reduction steps can enhance stereoselectivity, yielding predominantly the (4S) isomer. For example, asymmetric hydrogenation or organocatalytic approaches have been explored in related benzopyran systems.
Research Findings and Optimization
The acidic ring-opening of the oxirane intermediate is critical for regio- and stereoselectivity. Strong acids like HCl promote formation of the chlorohydrin intermediate with good yield.
Stannic chloride is an effective Lewis acid catalyst for cyclization, facilitating ring closure to the benzopyran core while preserving stereochemistry.
Hydrolysis conditions must be carefully controlled to avoid racemization or degradation of the product.
Yields reported in literature for the entire sequence range from moderate to high (60-85%), depending on purification and reaction scale.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity
- Several studies have indicated that compounds related to (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases.
- Anti-inflammatory Effects
- Potential Anticancer Agents
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Case Study on Antioxidant Properties
- Case Study on Anti-inflammatory Activity
-
Anticancer Activity Assessment
- A recent laboratory study evaluated the cytotoxic effects of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol on human breast cancer cells (MCF7). The compound showed dose-dependent cytotoxicity and induced cell cycle arrest at the G0/G1 phase, indicating its potential for further development as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substitution at Position 6
The methoxy group at position 6 distinguishes the target compound from analogs with halogens or alkyl chains. Key comparisons include:
Key Observations :
Stereochemical Variations
The S-configuration at C4 is a defining feature. Enantiomers and diastereomers exhibit distinct properties:
Key Observations :
Heteroatom Substitutions in the Benzopyran Core
Replacement of oxygen with sulfur in the pyran ring alters electronic properties:
| Compound Name | Heteroatom | Molecular Formula | logP (Calculated) | Source/Evidence ID |
|---|---|---|---|---|
| This compound | Oxygen | C₁₀H₁₂O₃ | ~1.2 (estimated) | |
| (4S)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol | Sulfur | C₉H₉BrOS | 2.527 |
Key Observations :
Functional Group Additions
Methyl or fluorine substitutions modulate electronic and steric effects:
Key Observations :
- Fluorine atoms enhance electronegativity, influencing hydrogen bonding and bioavailability .
Biological Activity
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 6-methoxy-3,4-dihydro-2H-chromen-4-ol, is a compound of significant interest in pharmacology and natural product research. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 180.20 g/mol
- CAS Number : 1270299-61-0
- IUPAC Name : (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-ol
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In a study assessing various extracts for their radical scavenging abilities, this compound demonstrated effective inhibition of reactive oxygen species (ROS), suggesting its potential role in protecting cells from oxidative stress .
Anticancer Properties
The compound has been evaluated for its anticancer effects against several cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-435 (human melanoma), SF-295 (human glioblastoma), and HeLa (cervical carcinoma).
- IC Values : Preliminary results show that the compound exhibits IC values in the micromolar range, indicating significant cytotoxicity towards these cancer cells .
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-435 | 0.36 |
| SF-295 | 0.40 |
| HeLa | 5.3 |
These findings highlight the potential of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol as a candidate for further anticancer drug development.
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. It was found to exhibit moderate activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
The mechanisms underlying the biological activities of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol are still being elucidated. However, it is hypothesized that:
- Antioxidant Mechanism : The compound may neutralize free radicals through direct scavenging or by enhancing endogenous antioxidant defenses.
- Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be clarified .
Case Studies
Recent studies have highlighted the significance of this compound in natural product chemistry and pharmacology:
- Study on Anticancer Activity : A recent investigation isolated several compounds from Casearia rupestris, including derivatives similar to (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol. These derivatives showed enhanced cytotoxicity against human melanoma and glioblastoma cells compared to standard chemotherapeutics .
- Antioxidant Study : In a comparative analysis of various natural compounds for antioxidant activity, (4S)-6-methoxy derivatives were found to significantly reduce lipid peroxidation in vitro, supporting their use in formulations aimed at oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, and how can stereoselectivity be ensured during cyclization?
- Methodological Answer : Stereoselective synthesis of benzopyran derivatives often involves acid-catalyzed cyclization of substituted chalcones or dihydroquinoline precursors. For example, ZnCl₂ in refluxing n-heptane-toluene mixtures (1:1) has been used to achieve cyclization in related dihydropyrimidinones, with reaction progress monitored via TLC . To ensure (4S) stereochemistry, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) should be employed. Post-synthesis characterization via chiral HPLC or X-ray crystallography (as demonstrated for structurally similar compounds ) is critical to confirm stereochemical purity.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Based on safety data for analogous benzopyrans:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize oxidation. Avoid exposure to moisture and light, which can hydrolyze methoxy groups or induce photodegradation .
- Handling : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of aerosols. Wear nitrile gloves and safety goggles, as related compounds show skin/eye irritation (GHS Category 2/2A) .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Discrepancies in spectral data (e.g., δH NMR shifts) may arise from solvent polarity, concentration, or tautomeric equilibria. To address this:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₂O₃ for the parent structure).
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign stereochemistry. For example, NOESY can distinguish axial/equatorial protons in the dihydropyran ring .
- Reference Standards : Cross-validate with crystallographic data from databases like NIST Chemistry WebBook, which provides structural benchmarks for benzopyrans .
Q. How can the stability of this compound under varying pH and temperature be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. For example, related benzopyrans show instability in alkaline conditions (pH >10) due to ring-opening reactions .
- Mass Spectrometry : Identify degradation products (e.g., demethylated or oxidized species) .
Experimental Design and Data Analysis
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Protecting Groups : Use orthogonal protecting groups (e.g., TBS for hydroxyl, Boc for amines) to prevent side reactions. For methoxy groups, methyl ethers are typically stable under acidic/basic conditions .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O, InCl₃) for cyclization efficiency. In dihydropyrimidinone syntheses, ZnCl₂ improved yields by 20–30% .
- Workflow Table :
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aldol Condensation | EtOH, NaOH, RT | 65 |
| 2 | Cyclization | ZnCl₂, toluene, 110°C | 78 |
| 3 | Chiral Resolution | Chiral HPLC, hexane/IPA | >99% ee |
Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions may arise from impurity profiles or assay variability.
- Purity Assurance : Use preparative HPLC (≥99% purity) and quantify residual solvents via GC-MS.
- Assay Replication : Test in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in antioxidant activity of benzopyrans were traced to ROS-scavenging vs. Nrf2 pathway activation .
- Meta-Analysis : Compare data across publications using tools like Web of Science or PubChem BioActivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
